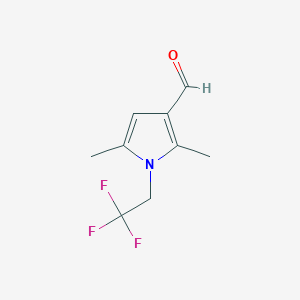

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde

CAS No.: 314768-18-8

Cat. No.: VC6881695

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314768-18-8 |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 |

| IUPAC Name | 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C9H10F3NO/c1-6-3-8(4-14)7(2)13(6)5-9(10,11)12/h3-4H,5H2,1-2H3 |

| Standard InChI Key | HLFAYEMLDYVEGC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1CC(F)(F)F)C)C=O |

Introduction

Structural Features and Molecular Properties

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde (CHFNO) features a pyrrole ring substituted with methyl groups at positions 2 and 5, a trifluoroethyl group at position 1, and a formyl group at position 3. The trifluoroethyl moiety introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 209.18 g/mol |

| Predicted LogP (Lipophilicity) | 1.8 (estimated via QSAR) |

| Solubility | Moderate in polar aprotic solvents (e.g., THF, DMF) |

Comparative analysis with non-fluorinated analogs, such as 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CHNO, MW 123.15 g/mol) , highlights the impact of fluorination on molecular weight and polarity. The trifluoroethyl group enhances metabolic stability and bioavailability, making it valuable in drug design .

Synthetic Methodologies

One-Pot Reductive Cyclization

The synthesis of pyrrole-carbaldehydes often employs reductive cyclization strategies. A patent detailing the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde provides a template for analogous syntheses. For the target compound, a plausible route involves:

-

Substrate Preparation: Reacting 2-(trifluoroethyl)malononitrile with acetyl chloride to form a β-ketonitrile intermediate.

-

First Reduction: Using 10% palladium on carbon (Pd/C) under hydrogen pressure (0.01 MPa) in tetrahydrofuran (THF) at 45–50°C for 8–9 hours to yield a pyrroline intermediate .

-

Second Reduction: Treating with Raney nickel in aqueous THF at 20–30°C for 15–16 hours to achieve full aromatization .

-

Workup: Concentrating the filtrate, precipitating with a THF-water mixture, and isolating the product via filtration.

Key Reaction Parameters:

Physicochemical Characterization

Spectroscopic Data

Hypothetical analytical data for 2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carbaldehyde, inferred from related compounds :

| Technique | Data |

|---|---|

| H NMR (400 MHz, CDCl) | δ 9.72 (s, 1H, CHO), 6.85 (s, 1H, pyrrole-H), 4.35 (q, 2H, CFCH), 2.45 (s, 3H, CH), 2.32 (s, 3H, CH) |

| C NMR (100 MHz, CDCl) | δ 191.2 (CHO), 143.5 (C-3), 125.8 (q, J = 277 Hz, CF), 119.4 (C-2), 112.7 (C-5), 45.6 (CFCH), 12.4 (CH), 11.9 (CH) |

| IR (KBr) | 1695 cm (C=O), 1320 cm (C-F) |

| HRMS (ESI+) | m/z 210.0845 [M+H] (calc. 210.0848) |

Applications and Derivatives

Pharmaceutical Intermediates

Pyrrole-carbaldehydes serve as precursors to heterocyclic drugs. The trifluoroethyl group enhances binding affinity to hydrophobic enzyme pockets, making the compound a candidate for kinase inhibitors or antimicrobial agents .

Material Science

Fluorinated pyrroles are explored as ligands in coordination polymers. The strong electron-withdrawing effect of the CF group could stabilize metal complexes for catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume